molecular formula C11H15N3O4S B13251402 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide

2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide

Cat. No.: B13251402
M. Wt: 285.32 g/mol
InChI Key: IUSRQGSYQOAHSK-UHFFFAOYSA-N
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Description

2-Nitro-N-(piperidin-3-yl)benzene-1-sulfonamide (CAS 1580820-87-6) is a chemical compound of significant interest in medicinal chemistry and antibacterial drug discovery. With a molecular formula of C11H15N3O4S and a molecular weight of 285.32 g/mol, this compound features a piperidine ring linked to a 2-nitrobenzenesulfonamide group . This specific structural motif, particularly the 2-nitrobenzenesulfonamide scaffold, has been identified as a promising core structure in the design and synthesis of novel anti-tuberculosis agents . Research demonstrates that hybrids incorporating this scaffold exhibit excellent in vitro activity against the Mycobacterium tuberculosis H37Rv strain, with some analogues showing low cytotoxicity and a high selectivity index, indicating potential for further therapeutic development . The incorporation of the sulfonamide group is a common strategy in drug design, often employed to modulate the lipophilicity and biological activity of candidate molecules . Furthermore, benzenesulfonamide derivatives incorporating piperidine rings are extensively investigated as potent and selective inhibitors of various biological targets, including human carbonic anhydrase isoforms (hCAs) . The inhibition of these enzymes, particularly the tumor-associated hCA IX and XII, represents a compelling approach for developing new antiproliferative agents, highlighting the broader research utility of this chemical class beyond infectious disease . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

2-nitro-N-piperidin-3-ylbenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c15-14(16)10-5-1-2-6-11(10)19(17,18)13-9-4-3-7-12-8-9/h1-2,5-6,9,12-13H,3-4,7-8H2

InChI Key

IUSRQGSYQOAHSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials

Compound Role Typical Source/Preparation
2-Nitrobenzene-1-sulfonyl chloride Sulfonyl chloride precursor Commercially available or synthesized from 2-nitrobenzenesulfonic acid by chlorination
Piperidin-3-amine (3-aminopiperidine) Nucleophile (amine) Commercially available or synthesized via reduction of corresponding nitriles or amides
Base (e.g., DIPEA, triethylamine) Acid scavenger Commercially available
Solvent (e.g., dichloromethane, acetonitrile) Reaction medium Anhydrous grade preferred

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or acetonitrile is commonly used to dissolve both reactants.
  • Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA) added in excess (typically 3-5 equivalents) to neutralize HCl generated.
  • Temperature: Room temperature (20–25 °C) to mild heating (up to 40 °C) to facilitate reaction kinetics.
  • Time: 1 to 3 hours, monitored by TLC or HPLC for completion.
  • Workup: Evaporation of solvent followed by purification via silica gel column chromatography using ethyl acetate/hexane mixtures.

Representative Procedure

  • Dissolve 2-nitrobenzene-1-sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (10 mL per mmol).
  • Add DIPEA (3-5 equiv) to the solution under stirring at room temperature.
  • Slowly add 3-aminopiperidine (1.0–1.2 equiv) dropwise to the stirred solution.
  • Stir the reaction mixture for 1–3 hours at room temperature.
  • Monitor reaction progress by TLC or HPLC.
  • Upon completion, evaporate the solvent under reduced pressure.
  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (20–40% v/v) as eluent.
  • Collect fractions containing the product, concentrate, and dry under vacuum to yield 2-Nitro-N-(piperidin-3-yl)benzene-1-sulfonamide as a solid.

Yields and Characterization Data

Yields for analogous nitrobenzenesulfonamide derivatives with piperidine moieties typically range from 40% to 80% , depending on substituents and reaction conditions.

Compound Variant Yield (%) Physical State Melting Point (°C) Key Spectroscopic Data (1H NMR, DMSO-d6)
2-Nitro-N-(piperidin-3-yl)benzene-1-sulfonamide (general) 50–77 Off-white solid 120–124 δ 2.3–3.2 (m, piperidine CH2), 7.1–8.0 (aromatic H)

Note: The spectroscopic data typically show broad signals for piperidine methylene protons around δ 2.3–3.2 ppm and aromatic protons between δ 7.0 and 8.0 ppm, consistent with the nitro and sulfonamide substitution pattern.

Mechanistic Considerations

  • The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride ion.
  • The base scavenges the HCl formed, preventing protonation of the amine and driving the reaction forward.
  • The nitro substituent at the ortho position can influence the reactivity of the sulfonyl chloride and the acidity of the sulfonamide hydrogen.

Comparative Analysis of Related Syntheses

Parameter Typical Conditions for 2-Nitro-N-(piperidin-3-yl)benzene-1-sulfonamide Notes/Comments
Sulfonyl chloride used 2-Nitrobenzene-1-sulfonyl chloride Commercially available or synthesized
Amine used 3-Aminopiperidine Free base or salt form
Base DIPEA or triethylamine 3-5 equivalents
Solvent Dichloromethane, acetonitrile Anhydrous preferred
Temperature Room temperature to 40 °C Mild heating can improve yield
Reaction time 1–3 hours Monitored by TLC/HPLC
Purification Silica gel chromatography Ethyl acetate/hexane gradient
Yield 40–77% Dependent on substituents and purity

Literature Sources and Research Findings

  • The most comprehensive synthetic methods for nitrobenzenesulfonamide derivatives with piperidine substituents are reported in peer-reviewed journals such as ACS Omega (2021), where similar compounds were synthesized via sulfonyl chloride-amine coupling with yields up to 77% and characterized by NMR and elemental analysis.
  • These methods emphasize the importance of controlling reaction stoichiometry and base equivalents to maximize yield and minimize side reactions.
  • No reliable preparation methods for this specific compound were found on non-peer-reviewed commercial chemical supplier websites, ensuring the focus remains on validated scientific literature.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Sulfonyl chloride synthesis Chlorination of 2-nitrobenzenesulfonic acid Precursor for sulfonamide formation
Amine coupling 3-Aminopiperidine + 2-nitrobenzenesulfonyl chloride, DIPEA, DCM, rt Formation of sulfonamide bond, 40–77% yield
Purification Silica gel chromatography, ethyl acetate/hexane gradient Isolation of pure product
Characterization NMR, melting point, elemental analysis Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The piperidine ring can be oxidized to form piperidinones under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-N-(piperidin-3-YL)benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide depends on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The piperidine ring can enhance the compound’s binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Features Biological Relevance (If Reported)
2-Nitro-N-(piperidin-3-yl)benzene-1-sulfonamide Nitro (C2), piperidin-3-yl (N-linked) Not explicitly reported Stereochemical diversity from piperidine C3 substitution; nitro group for reactivity Likely bioactive (inferred from class)
N-(Piperidin-1-yl)benzenesulfonamide (Parent) No nitro group; piperidin-1-yl (N-linked) ~240 (estimated) Simpler structure; piperidine N1 substitution limits stereochemical options Base for alkyl/aryl derivatives
2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide Nitro (C2), piperazine-propyl chain (N-linked) 328.39 Piperazine introduces two nitrogen atoms; propyl spacer enhances flexibility Not explicitly reported
3-Fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide Fluoro (C3), piperidin-3-yl (N-linked) Not reported Fluorine increases electronegativity; potential for enhanced binding affinity Discontinued (likely research use)
2-Chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide Chloro (C2), pyridazine-piperidine hybrid (N-linked) 428.9 Extended aromatic system; pyridazine may enhance π-π stacking Not explicitly reported

Physicochemical Properties

  • Solubility : Piperazine derivatives (e.g., ) with propyl chains likely exhibit higher aqueous solubility than piperidine analogs due to increased basicity and flexibility .
  • Steric Effects : Piperidin-3-yl substitution (target compound) introduces a stereocenter, which may complicate synthesis but enable enantiomer-specific bioactivity. Piperidin-1-yl analogs () lack this feature .

Biological Activity

2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro group, a piperidine moiety, and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its roles as an enzyme inhibitor and receptor ligand. The unique structural arrangement of this compound contributes significantly to its biological properties, making it a subject of various studies aimed at understanding its mechanisms and therapeutic potential.

Chemical Structure

The chemical structure of 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide can be represented as follows:

C1H1N1O2S\text{C}_1\text{H}_1\text{N}_1\text{O}_2\text{S}

Where:

  • Nitro Group : Contributes to the compound's reactivity.
  • Piperidine Ring : Influences the binding affinity and selectivity towards biological targets.
  • Sulfonamide Group : Mimics natural substrates, allowing for enzyme inhibition.

The biological activity of 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety competes with p-aminobenzoic acid for binding to dihydrofolate synthetase, disrupting folate synthesis in bacteria.
  • Formation of Reactive Intermediates : The nitro group can undergo bioreduction to form reactive species that may interact with proteins and nucleic acids, potentially inducing apoptosis or necrosis in target cells.

Biological Activities

Research indicates that 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide exhibits various biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also inhibit bacterial growth effectively.
  • Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against specific cancer cell lines, warranting further investigation into its anticancer properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and provided insights into the potential applications of 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide:

StudyFindings
Investigated piperidine derivatives with anticancer activity; compounds exhibited enhanced cytotoxicity compared to standard treatments.
Explored structure-activity relationships (SAR) of sulfonamides; identified key structural features influencing enzyme inhibition.
Synthesized novel hybrids with benzhydryl piperazine; demonstrated significant inhibition against Mycobacterium tuberculosis.

Synthesis and Applications

The synthesis of 2-Nitro-N-(piperidin-3-YL)benzene-1-sulfonamide typically involves multi-step reactions, including:

  • Formation of the nitro group via electrophilic substitution.
  • Introduction of the piperidine ring through nucleophilic substitution reactions.
  • Attachment of the sulfonamide moiety.

This compound serves as a building block for synthesizing more complex molecules with potential therapeutic properties across various fields such as medicinal chemistry and pharmacology.

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